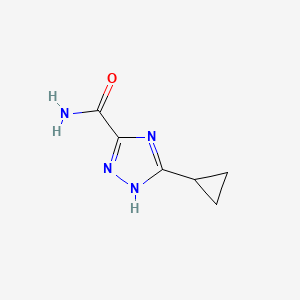
5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide
Descripción general
Descripción
“5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide” is a compound that belongs to the class of organic compounds known as 1,2,4-triazoles . These are organic compounds containing 1,2,4-triazole as a portion of the molecule . This is a five-membered aromatic ring with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of derivatives of 5-substituted 1H-1,2,4-triazole-3-carboxylic acids from a single precursor, ethyl β-N-Boc-oxalamidrazone, has been proposed . The method was applied for the parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with heterocyclic substituents at position 5 .Molecular Structure Analysis
The molecular formula of “this compound” is C6H9N5O . The compound has a molecular weight of 167.17 g/mol . The InChI string representation of the molecule is InChI=1S/C6H9N5O/c7-6-9-4 (10-11-6)5 (12)8-3-1-2-3/h3H,1-2H2, (H,8,12) (H3,7,9,10,11) .Chemical Reactions Analysis
The main method for the synthesis of derivatives of 5-substituted 1,2,4-triazole-3-carboxylic acids is thermal cyclization of β-acylamidrazones . The reaction rate was accelerated by about 50 times under isothermal microwave condition compared with conventional isothermal condition .Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 96.7 Ų . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques and Crystal Structure : A notable study involves the synthesis and crystal structure analysis of derivatives of 1H-1,2,4-triazole, including those with a cyclopropyl group. These studies often focus on the methods of synthesis, such as Dimroth reactions and amidation, and analyze the crystal structure through Hirshfeld surface analysis to understand the intermolecular interactions and molecular orientation (Pokhodylo, Slyvka, & Pavlyuk, 2021).
Molecular Orientation and Interactions : The orientation of cyclopropyl rings relative to other molecular components (like benzene or triazole rings) and their impact on molecular properties has been extensively studied. These orientations and the resulting intermolecular interactions can dictate the compound's crystalline properties and potentially its reactivity and interaction with biological targets (Boechat et al., 2010).
Biological Activities
Antimicrobial Properties : Research into 1H-1,2,4-triazole derivatives has revealed their potential as antimicrobial agents against a range of pathogens. This includes studies demonstrating moderate to good activities against both bacterial strains (such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus) and fungal strains (like Cryptococcus neoformans var. grubii and Candida albicans), highlighting the therapeutic potential of these compounds in treating infections (Pokhodylo et al., 2021).
Antioxidative and Antimicrobial Activities : Derivatives of 4H-1,2,4-triazole, particularly those incorporating a cyclopropyl group, have been synthesized and evaluated for their antioxidative and antimicrobial activities. The research has shown that these compounds exhibit significant activity, potentially offering a basis for the development of new therapeutic agents (Yildirim, 2020).
Application in Heterocyclic Chemistry
- Diverse Heterocyclic Compounds Synthesis : The versatility of 1H-1,2,4-triazole derivatives in synthesizing a wide range of heterocyclic compounds has been a subject of interest. This includes the development of novel methods for the synthesis of derivatives with varied substituents, showcasing the compound's role as a foundational structure for further chemical exploration and potential pharmaceutical development (Grebenkina, Matveev, & Chudinov, 2020).
Mecanismo De Acción
Target of Action
1,2,4-triazole derivatives are known to have a wide range of pharmacological activities, including antiviral and antitumor effects .
Mode of Action
It’s known that 1,2,4-triazole derivatives interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the cyclopropyl group can hinder rotation about the attached triazole ring in solution, which may influence its pharmacokinetic properties .
Result of Action
It’s known that 1,2,4-triazole derivatives can have a range of effects, including antiviral and antitumor activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide. For instance, the compound’s solubility in water and other solvents can affect its bioavailability . Additionally, its thermal stability can influence its efficacy and shelf-life .
Direcciones Futuras
The 1,2,3-triazolyl-4-carboxamide motif, to which “5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide” belongs, is of great interest in drug discovery, especially in relation to anticancer and anti-microbial research . Future research may focus on the design and synthesis of new derivatives of this compound for potential therapeutic applications .
Análisis Bioquímico
Biochemical Properties
5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with purine nucleoside phosphorylase, an enzyme involved in the metabolism of nucleotides . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . This modulation can lead to altered cellular responses, such as increased or decreased cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced disease symptoms. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the metabolism of nucleotides by interacting with enzymes involved in their synthesis and degradation . These interactions are important for understanding the compound’s overall metabolic effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells . Understanding these transport mechanisms is important for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how the compound exerts its effects at the cellular level and for optimizing its therapeutic potential.
Propiedades
IUPAC Name |
5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-4(11)6-8-5(9-10-6)3-1-2-3/h3H,1-2H2,(H2,7,11)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSZGIFDNPSOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


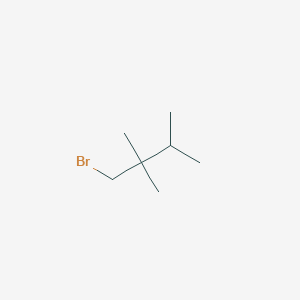


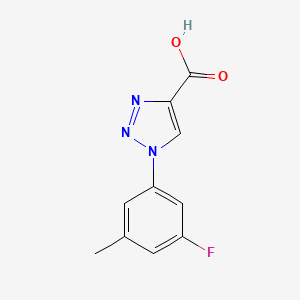
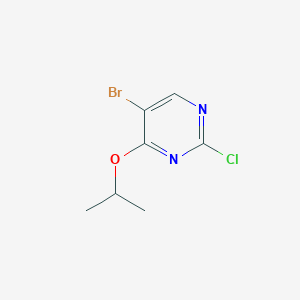

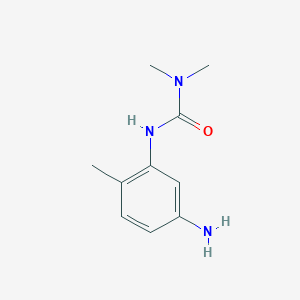
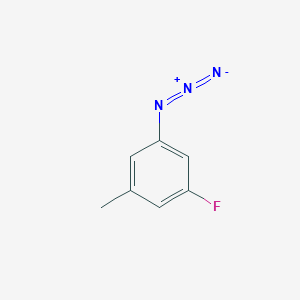
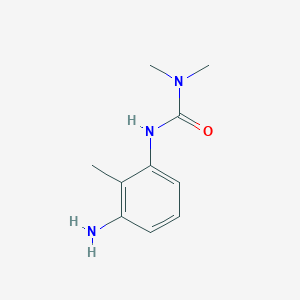
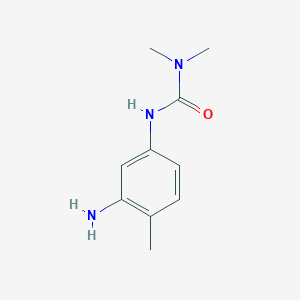
![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B1380195.png)


![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380198.png)
